Pomalidomide-5'-PEG3-C2-azide

PROTAC selectivity off-target degradation zinc-finger proteins

Pomalidomide-5'-PEG3-C2-azide is a synthetic E3 ligase ligand-linker conjugate belonging to the class of protein degrader building blocks used in proteolysis-targeting chimera (PROTAC) technology. It incorporates a pomalidomide-derived cereblon (CRBN) ligand, a three-unit polyethylene glycol (PEG3) spacer, a two-carbon (C2) aliphatic linker, and a terminal azide group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

Molecular Formula C21H26N6O7
Molecular Weight 474.5 g/mol
Cat. No. B14777174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-5'-PEG3-C2-azide
Molecular FormulaC21H26N6O7
Molecular Weight474.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C21H26N6O7/c22-26-24-6-8-33-10-12-34-11-9-32-7-5-23-14-1-2-15-16(13-14)21(31)27(20(15)30)17-3-4-18(28)25-19(17)29/h1-2,13,17,23H,3-12H2,(H,25,28,29)
InChIKeyGDCUSYFJBZHHCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pomalidomide-5'-PEG3-C2-azide: A C5-Functionalized Cereblon Ligand-Linker Conjugate for PROTAC Development


Pomalidomide-5'-PEG3-C2-azide is a synthetic E3 ligase ligand-linker conjugate belonging to the class of protein degrader building blocks used in proteolysis-targeting chimera (PROTAC) technology . It incorporates a pomalidomide-derived cereblon (CRBN) ligand, a three-unit polyethylene glycol (PEG3) spacer, a two-carbon (C2) aliphatic linker, and a terminal azide group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry . Unlike the more common C4-functionalized pomalidomide PROTAC precursors, this compound features linker attachment at the C5 position of the phthalimide ring, a structural modification demonstrated to reduce off-target degradation of endogenous zinc-finger (ZF) proteins [1].

C5 AttachmentReported reduced off-target degradation of zinc-finger proteins compared to C4 analogs (research evidence).
PEG3 LinkerResearch-optimal linker length for degradation efficiency among tested PEG variants.
Click ChemistryTerminal azide group enables CuAAC click chemistry for modular PROTAC library synthesis.

Why Pomalidomide-5'-PEG3-C2-azide Cannot Be Interchanged with Generic C4-Pomalidomide PROTAC Building Blocks


Substituting Pomalidomide-5'-PEG3-C2-azide with a standard C4-attached pomalidomide-PEG-azide analog is not functionally equivalent because the exit-vector position on the phthalimide ring fundamentally alters the degradation selectivity profile. Systematic SAR analysis has established that C5-position modifications on the pomalidomide scaffold significantly reduce off-target degradation of zinc-finger proteins—including IKZF1, IKZF3, ZFP91, and ZNF653—compared to identical modifications at the C4 position (P = 0.0029) [1]. Furthermore, linker length critically modulates degradation efficiency: PEG linkers shorter than 3 units yield minimal target degradation, while 3 PEG units represent the empirically determined optimum (DC₅₀ = 19 nM in a HaloTag-VHL reporter system), with longer linkers producing reduced efficacy . Generic substitution thus risks both elevated off-target toxicity and suboptimal degradation potency.

C5 vs. C4 PositionC4-attached analogs exhibit a different ZF off-target degradation profile; may shift selectivity context (P=0.0029 research evidence).
PEG Linker LengthPEG1, PEG2, or PEG4 linkers may yield suboptimal degradation efficiency relative to the PEG3 reported optimum.
Exit Vector GeometryC5 attachment alters presentation angle to CRBN, potentially impacting ternary complex formation compared to C4 analogs.

Quantitative Differentiation Evidence for Pomalidomide-5'-PEG3-C2-azide Against Closest Analogs


C5 Linker Attachment Reduces Off-Target Zinc-Finger Protein Degradation Compared to C4 Attachment

In a high-throughput imaging-based off-target profiling platform, pomalidomide analogues with C5 modifications on the phthalimide ring consistently exhibited reduced degradation of ZF proteins compared to identical modifications at the C4 position. This head-to-head comparison was statistically validated across multiple analogue pairs [1]. The study demonstrated that C5 substitution can 'bump off' endogenous ZF proteins (IKZF1, IKZF3, ZFP91, ZNF653) while retaining CRBN engagement, enabling PROTAC designs with minimized inherent off-target liability inherent to pomalidomide-based degraders .

ZF Off-Target Reduction
Head-to-head
C5 modifications reduced ZF degradation vs. matched C4 analogues (Wilcoxon P=0.0029).
Supports selectivity context in PROTAC design.
Validated in U2OS ZF reporter cell lines and proteomics.
PROTAC selectivity off-target degradation zinc-finger proteins cereblon ligand engineering

PEG3 Linker Length Delivers Optimal Degradation Potency Versus Shorter and Longer PEG Linkers

Systematic evaluation of PEG linker length on PROTAC degradation efficiency revealed a bell-shaped activity curve where 3 PEG units yielded optimal degradation (DC₅₀ = 19 nM), while linkers shorter than 3 PEG units produced minimal degradation and longer linkers showed reduced efficacy . The Pomalidomide-5'-PEG3-C2-azide construct incorporates precisely this optimal PEG3 length, positioning it at the empirically determined apex of the linker length-activity relationship compared to Pomalidomide-PEG1-azide (shorter, suboptimal) and Pomalidomide-PEG4-azide (longer, reduced efficacy) .

Optimal PEG3 Length
Cross-study comparable
PEG3 achieves DC₅₀ = 19 nM in HaloTag-VHL reporter system.
Supports linker-length selection for initial screening.
Class-level inference; verify in target-specific system.
PROTAC linker optimization DC50 ternary complex formation PEG linker length-activity relationship

Superior DMSO Solubility of PEG3-Linked Pomalidomide Compared to Shorter PEG Linker Variants

PEG linker length directly influences the solubility of pomalidomide-based ligand-linker conjugates in DMSO, the primary solvent used for PROTAC biochemical assays and click chemistry reactions. The PEG3-containing conjugate achieves a DMSO solubility of 200 mg/mL (409.46 mM), representing a 2.2-fold increase over the PEG2 variant (90 mg/mL; 202.52 mM) and a 3.2-fold increase over the PEG1 variant (62.5 mg/mL; 156.11 mM) [1][2]. The PEG4 variant paradoxically shows reduced solubility (~31-33 mg/mL), likely due to increased molecular weight and potential aggregation .

DMSO Solubility
Data to verify
PEG3 conjugate: 200 mg/mL (409 mM); PEG1: 62.5; PEG2: 90; PEG4: ~32 mg/mL.
Higher solubility may facilitate concentrated stock preparation.
Supplier-specified; validate under your conditions.
solubility DMSO PROTAC formulation PEG linker hydrophilicity

Terminal Azide Enables Efficient Parallel Click Chemistry Synthesis of PROTAC Libraries

The terminal azide functional group of Pomalidomide-5'-PEG3-C2-azide enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-modified target protein ligands, forming stable 1,2,3-triazole linkages . This bioorthogonal chemistry allows parallel synthesis of PROTAC libraries where multiple alkyne-bearing warheads can be conjugated to a single batch of the azide-functionalized E3 ligase ligand-linker construct . While this azide functionality is shared across pomalidomide-PEG-azide variants, the combination of C5 attachment (for ZF off-target reduction) with PEG3 linker length (optimal degradation DC₅₀) and the azide click handle creates a uniquely optimized three-factor building block not simultaneously available in the more common C4-PEG-azide or C5-PEG-amine series .

CuAAC Click Handle
Class-level inference
Terminal azide enables modular PROTAC assembly via CuAAC.
Supports library synthesis workflow.
Shared feature; differentiation rests on combined C5 + PEG3 attributes.
click chemistry CuAAC parallel synthesis PROTAC libraries azide-alkyne cycloaddition

Optimal Application Scenarios for Pomalidomide-5'-PEG3-C2-azide Based on Quantitative Differentiation Evidence


PROTAC Programs Requiring Minimized Off-Target Zinc-Finger Protein Degradation

For targeted protein degradation campaigns where the therapeutic window depends on avoiding degradation of endogenous ZF proteins (IKZF1, IKZF3, ZFP91, ZNF653, and others), Pomalidomide-5'-PEG3-C2-azide provides a pre-optimized C5-attached building block. The Nature Chemistry study by Nguyen et al. (2023) demonstrated that C5 modifications significantly reduce ZF off-target degradation compared to matched C4 analogues (P = 0.0029) [1]. Research teams developing degraders for oncology targets (e.g., ALK, BRD4, CDK9) where pomalidomide's inherent IMiD activity is undesirable should prioritize this building block to reduce false positives from ZF-mediated antiproliferative effects and to streamline lead optimization by starting with a selective CRBN-recruiting scaffold.

High-Throughput PROTAC Library Construction via Click Chemistry

The terminal azide group enables efficient CuAAC click chemistry conjugation with diverse alkyne-modified target protein ligands, supporting parallel synthesis of PROTAC libraries for systematic SAR exploration [1]. The combination of optimal PEG3 linker length (DC₅₀ = 19 nM in HaloTag-VHL system) with the azide click handle allows research groups to synthesize 50+ PROTAC variants within 72 hours using automated synthesis platforms (e.g., Synple Automated Synthesis Platform) . This scenario is particularly relevant for CROs and pharmaceutical discovery teams running degrader screening campaigns where throughput and linker-length optimization are critical path activities.

Development of PROTACs Targeting Proteins with Deep or Sterically Hindered Binding Pockets

The two-carbon (C2) spacer between the pomalidomide C5 position and the PEG3 linker provides additional conformational reach beyond what is available with direct C5-PEG attachment. Combined with the PEG3 linker's optimal length for ternary complex formation, this architecture may better accommodate target proteins where the binding site is recessed or partially occluded, compared to shorter PEG1 or PEG2 variants that showed minimal degradation activity [1]. The C5 exit vector geometry also alters the presentation angle of the target-binding warhead relative to CRBN, which can be advantageous for targets where C4-attached PROTACs fail to form productive ternary complexes due to steric incompatibility .

Application
Selection Property
Validation Focus
PROTAC programs requiring reduced ZF off-target degradation
C5-attached building block with reported ZF off-target reduction
ZF protein degradation profiling (IKZF1, IKZF3, etc.)
High-throughput PROTAC library construction
Azide group for CuAAC; PEG3 linker for reported optimal degradation length
Degradation potency screening and linker-length optimization
Targets with recessed binding pockets
C5 exit vector geometry with C2 spacer for extended conformational reach
Ternary complex formation and steric compatibility assessment
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